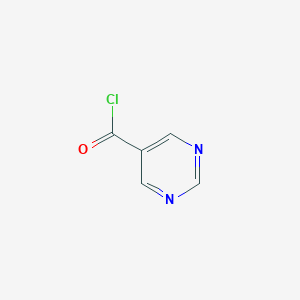![molecular formula C7H8N4 B152883 Pyrazolo[1,5-A]pyridine-2,3-diamine CAS No. 136873-28-4](/img/structure/B152883.png)
Pyrazolo[1,5-A]pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-A]pyridine-2,3-diamine (PPDA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. PPDA is a derivative of pyrazolopyridine and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-A]pyridine-2,3-diamine involves its ability to inhibit the activity of kinases, including CDK2. Pyrazolo[1,5-A]pyridine-2,3-diamine binds to the ATP-binding site of CDK2, which prevents the phosphorylation of its downstream targets, leading to cell cycle arrest and apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine also inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by blocking the activation of nuclear factor-κB (NF-κB).
Efectos Bioquímicos Y Fisiológicos
Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the growth of cancer cells and induces apoptosis. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been shown to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications for the treatment of inflammatory diseases. In vivo studies have shown that Pyrazolo[1,5-A]pyridine-2,3-diamine has anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of kinases and pro-inflammatory cytokines. However, Pyrazolo[1,5-A]pyridine-2,3-diamine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of Pyrazolo[1,5-A]pyridine-2,3-diamine. One direction is to further investigate its potential as a kinase inhibitor and anti-cancer agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Further studies are also needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Conclusion
In conclusion, Pyrazolo[1,5-A]pyridine-2,3-diamine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. Pyrazolo[1,5-A]pyridine-2,3-diamine can be synthesized using different methods and has been extensively studied for its potential as a kinase inhibitor, anti-cancer agent, and anti-inflammatory agent. Pyrazolo[1,5-A]pyridine-2,3-diamine inhibits the activity of kinases and pro-inflammatory cytokines, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects. Pyrazolo[1,5-A]pyridine-2,3-diamine has several advantages for lab experiments, but also has limitations, including its potential toxicity. Further studies are needed to determine the safety and efficacy of Pyrazolo[1,5-A]pyridine-2,3-diamine in vivo and to develop novel Pyrazolo[1,5-A]pyridine-2,3-diamine derivatives with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-A]pyridine-2,3-diamine has been extensively studied for its diverse applications in various fields. In medicinal chemistry, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as a kinase inhibitor. Pyrazolo[1,5-A]pyridine-2,3-diamine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. Pyrazolo[1,5-A]pyridine-2,3-diamine has also been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrazolo[1,5-A]pyridine-2,3-diamine has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
136873-28-4 |
|---|---|
Nombre del producto |
Pyrazolo[1,5-A]pyridine-2,3-diamine |
Fórmula molecular |
C7H8N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8N4/c8-6-5-3-1-2-4-11(5)10-7(6)9/h1-4H,8H2,(H2,9,10) |
Clave InChI |
URWYROQERZYTEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=NN2C=C1)N)N |
SMILES canónico |
C1=CC2=C(C(=NN2C=C1)N)N |
Sinónimos |
Pyrazolo[1,5-a]pyridine-2,3-diamine (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

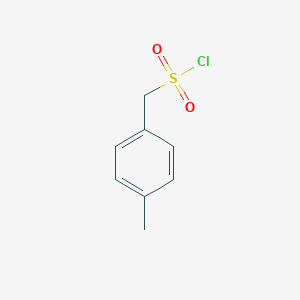
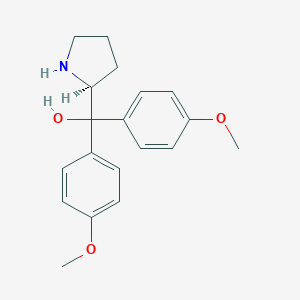
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

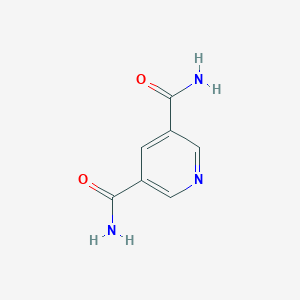
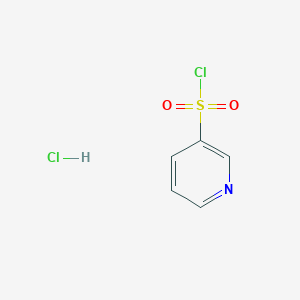
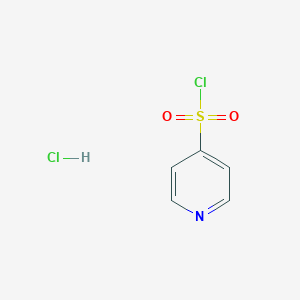
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
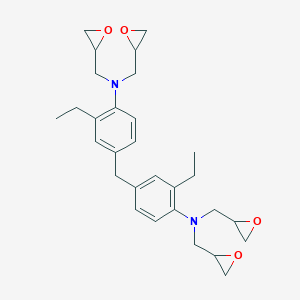
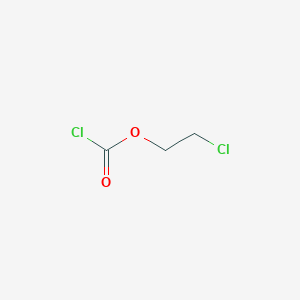
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
